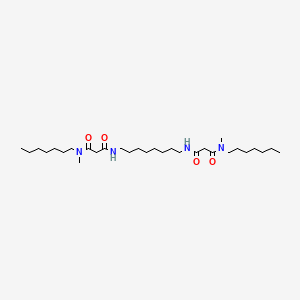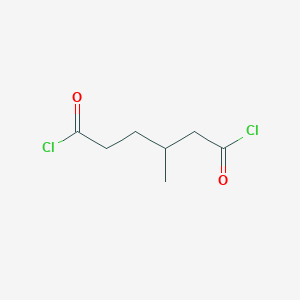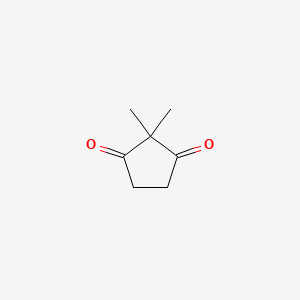
2,2-Dimethyl-1,3-cyclopentanedione
Übersicht
Beschreibung
“2,2-Dimethyl-1,3-cyclopentanedione” is an organic compound with the linear formula C7H10O2 . It has a molecular weight of 126.157 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C7H10O2, and its molecular weight is 126.155 g/mol .
Wissenschaftliche Forschungsanwendungen
Photoinduced Electron Transfer and Radiolytic Oxidation
2,2-Dimethyl-1,3-cyclopentanedione is involved in the generation of cyclopentane-1,3-diyl radical cations through photoinduced electron transfer (PET) and radiolytic oxidation. This process has been observed in the rearrangement of unsymmetrical bridgehead-substituted bicyclopentane, showing regioselective rearrangement to 3-methylcyclopentene under PET conditions (Adam et al., 1994).
Organic Synthesis
This compound is used in various organic syntheses. It is a precursor in the synthesis of compounds like 2-Acetyl-3-hydroxy-2-cyclopenten-1-one and 2-acetyl-4,4-dimethyl-1,3-cyclopentanedione, demonstrating its versatility as a building block in organic chemistry (Merényi & Nilsson, 2003).
Photochemical Reactions
In photochemical studies, 2,2-dimethyl-1-phenyl-1,3-diketones, which are closely related to this compound, undergo specific type II cyclization and type I cleavage reactions upon irradiation. This illustrates the compound's potential in studying photochemical pathways and mechanisms (Yoshioka et al., 1984).
Mechanistic Studies in Synthesis
Research involving the attempted synthesis of derivatives of this compound offers insights into the mechanisms of chemical reactions and the behavior of chemical intermediates (Klaus & Margaretha, 1991).
Chemical Oscillators
1,3-Cyclopentanedione, including its derivatives like this compound, is used in permanganate chemical oscillators. These systems are significant for the study of chemical oscillations, which are a fundamental aspect of non-linear chemical dynamics (Olexová et al., 1996).
Matrix Isolation Spectroscopy
Matrix isolation spectroscopy studies, such as those on 3-methyl-1,2-cyclopentanedione, reveal insights into molecular behavior at low temperatures and the stabilization of molecules through intramolecular hydrogen bonding. This kind of research provides valuable information on molecular structure and dynamics (Samanta et al., 2011).
High-Pressure X-Ray Diffraction Studies
High-pressure X-ray diffraction studies of this compound derivatives, like 2-methyl-1,3-cyclopentanedione, offer insights into the behavior of molecular crystals under pressure. These studies are crucial in understanding the physical properties and structural stability of molecular crystals (Katrusiak, 1991).
Safety and Hazards
When handling “2,2-Dimethyl-1,3-cyclopentanedione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
The primary targets of 2,2-Dimethyl-1,3-cyclopentanedione are currently unknown. This compound is a derivative of cyclopentanedione, which is known to interact with various biological targets . .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other cyclopentanedione derivatives, but this is purely speculative without further studies .
Biochemical Pathways
Given the lack of specific information, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to handle it in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-1,3-cyclopentanedione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with deoxycholic acid (DCA), a secondary bile acid implicated in numerous pathological conditions . The nature of these interactions involves changes in cell signaling pathways, which can influence various cellular processes. Additionally, this compound has been used in the synthesis of compounds such as (-)-curcumanolide A and (-)-curcumalactone through aldol-lactonization reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are notable. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with deoxycholic acid (DCA) can lead to changes in cell signaling, which may impact cellular responses and functions . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various biochemical reactions, including aldol-lactonization, which is crucial for the synthesis of certain bioactive compounds
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is essential to monitor its stability and potential degradation products during in vitro and in vivo studies to ensure accurate and reliable results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in aldol-lactonization reactions highlights its importance in the synthesis of bioactive molecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that influence its localization and accumulation within specific cellular compartments . Studying these interactions can help elucidate the compound’s mechanism of action and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZVJNSRQRUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192100 | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-58-7 | |
| Record name | 2,2-Dimethyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


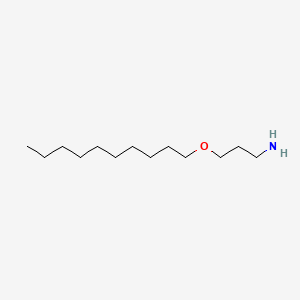



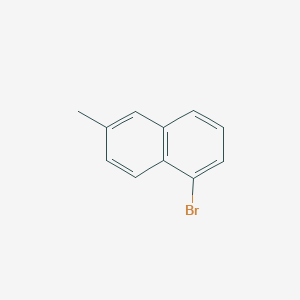
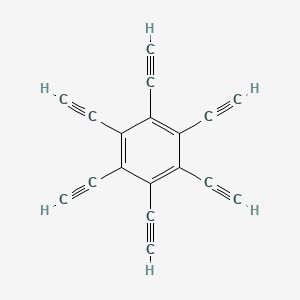
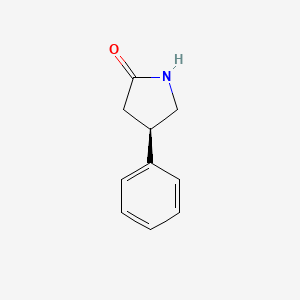
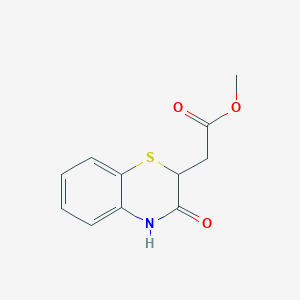



![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
